(2-Methyloxan-2-yl)methanesulfonylchloride
Description
Contextualizing Sulfonyl Chlorides within Organic Synthesis
Sulfonyl chlorides (R-SO₂Cl) are a highly reactive and versatile class of organosulfur compounds. fiveable.me They serve as important intermediates in organic synthesis, primarily used for the formation of sulfonamides, sulfonic esters, and sulfones. fiveable.mecbijournal.com The strong electron-withdrawing nature of the sulfonyl group makes the chlorine atom an excellent leaving group, rendering the sulfur atom highly susceptible to nucleophilic attack. fiveable.me This reactivity allows for the facile introduction of the sulfonyl group into a wide array of molecules. magtech.com.cn
The synthesis of sulfonyl chlorides can be achieved through various methods, including the oxidative chlorination of thiols or disulfides and the chlorosulfonation of appropriate precursors. organic-chemistry.orgorganic-chemistry.org Their utility is demonstrated in their application as building blocks in the synthesis of numerous biologically active compounds, including a variety of pharmaceutical drugs. fiveable.mesigmaaldrich.com
Table 1: Common Reactions of Sulfonyl Chlorides
| Reaction Type | Nucleophile | Product | Significance |
|---|---|---|---|
| Sulfonamide Formation | Amines (R'-NH₂) | R-SO₂-NH-R' | Core reaction for many pharmaceuticals. cbijournal.com |
| Sulfonic Ester Formation | Alcohols (R'-OH) | R-SO₂-O-R' | Intermediates in various synthetic transformations. fiveable.me |
| Sulfone Formation | Organometallic Reagents | R-SO₂-R' | Creates a stable and often biologically active linkage. |
The Significance of Tetrahydropyran (B127337) (Oxane) Scaffolds in Chemical Research
The tetrahydropyran, or oxane, ring is a six-membered saturated heterocycle containing one oxygen atom. drugbank.com This structural motif is a prevalent feature in a multitude of natural products and biologically active molecules. researchgate.net The inclusion of the tetrahydropyran scaffold can influence a molecule's physicochemical properties, such as solubility and lipophilicity, and can provide a rigid conformational framework that is often beneficial for binding to biological targets. nih.gov
The synthesis of functionalized tetrahydropyrans is an active area of research, with numerous methods developed for their construction. sygnaturediscovery.comnih.gov The ability to introduce various substituents onto the oxane ring allows for the fine-tuning of a molecule's properties, making it a valuable scaffold in drug discovery and medicinal chemistry. researchgate.netnih.gov
Table 2: Examples of Bioactive Molecules Containing a Tetrahydropyran Scaffold
| Molecule Class | Example | Biological Relevance |
|---|---|---|
| Polyether Antibiotics | Monensin | Used in veterinary medicine. |
| Antitumor Agents | Pederin | Potent cytotoxic agent. |
Rationale for Investigating (2-Methyloxan-2-yl)methanesulfonylchloride
The investigation of this compound is predicated on the strategic combination of a reactive sulfonyl chloride group with a structurally significant 2-methyloxane scaffold. This unique arrangement suggests several avenues for research and potential applications.
The primary rationale for its investigation lies in its potential as a novel building block in synthetic and medicinal chemistry. The sulfonyl chloride moiety provides a reactive handle for the covalent attachment of the (2-methyloxan-2-yl)methyl group to a wide range of molecular architectures. This could be particularly useful for:
Drug Discovery: Introducing the 2-methyloxane group into potential drug candidates to enhance their pharmacokinetic or pharmacodynamic profiles. The lipophilic and conformationally constrained nature of the scaffold could lead to improved cell permeability or target binding affinity.
Probe Synthesis: Developing chemical probes to study biological processes. The sulfonyl chloride can be used to attach the oxane moiety to fluorescent dyes, affinity tags, or other reporter groups.
Materials Science: Incorporating the 2-methyloxane unit into polymers or other materials to modify their physical properties. rsc.orgnih.gov
Furthermore, the specific substitution pattern of the 2-methyloxane ring, with the sulfonyl chloride-bearing methyl group at the 2-position, may impart unique reactivity or conformational properties to the molecule, making it a target of interest for fundamental chemical research.
Structure
3D Structure
Properties
Molecular Formula |
C7H13ClO3S |
|---|---|
Molecular Weight |
212.70 g/mol |
IUPAC Name |
(2-methyloxan-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H13ClO3S/c1-7(6-12(8,9)10)4-2-3-5-11-7/h2-6H2,1H3 |
InChI Key |
VIAQQZGTMYTIHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCO1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyloxan 2 Yl Methanesulfonylchloride and Analogs
General Approaches to Alkanesulfonyl Chloride Synthesis
Alkanesulfonyl chlorides are valuable and versatile intermediates in organic synthesis, serving as precursors to sulfonamides, sulfonate esters, and other sulfur-containing compounds. tandfonline.commagtech.com.cn A variety of methods have been developed for their preparation, starting from diverse precursors such as alkanes, sulfonic acids, thiols, and sulfonamides.
Chlorosulfonation Reactions
Direct chlorosulfonation involves the reaction of an alkane with a chlorosulfonating agent. The reaction of alkanes with reagents like chlorosulfonic acid is often complicated by oxidation and can lead to complex product mixtures with low yields of the desired alkanesulfonyl acid. globalspec.com The reactivity of C-H bonds follows the order tertiary > secondary > primary, allowing for the sulfonation of some tertiary alkanes under specific conditions. globalspec.com
More contemporary and controlled methods often employ precursors that are more readily functionalized. A notable strategy is the oxidative chlorosulfonation of S-alkyl isothiourea salts, which can be prepared from readily available alkyl halides. This approach utilizes mild and environmentally benign reagents like sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide (NCS), offering safe operation and high yields without the need for chromatographic purification. organic-chemistry.org
| Starting Material | Reagents | Key Features | Reference |
|---|---|---|---|
| Alkanes | Chlorosulfonic acid (ClSO₃H) | Direct functionalization of C-H bonds; often suffers from low selectivity and side reactions. | globalspec.com |
| S-Alkyl Isothiourea Salts | N-Chlorosuccinimide (NCS) | Structurally diverse sulfonyl chlorides can be synthesized in good yields. | organic-chemistry.org |
| S-Alkyl Isothiourea Salts | Sodium Hypochlorite (Bleach) | Clean, economic, and environmentally friendly procedure. | organic-chemistry.org |
| S-Alkyl Isothiourea Salts | Sodium Chlorite (NaClO₂) | Convenient and safe method applicable to various sulfur-containing substrates. | organic-chemistry.org |
Conversion of Sulfonic Acids or Salts to Sulfonyl Chlorides
A widely used and reliable route to sulfonyl chlorides is the chlorination of the corresponding sulfonic acids or their salts. This two-step process involves the initial synthesis of the sulfonic acid, which is then converted to the sulfonyl chloride. For instance, methanesulfonic acid can be produced through various methods, including the reaction of methane (B114726) with sulfur trioxide in the presence of an initiator or from dimethyl sulfate (B86663) and sulfite (B76179) ions. google.comgoogle.com
The conversion of sulfonic acids to sulfonyl chlorides is typically achieved using standard chlorinating agents. Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃) are classical reagents for this transformation. researchgate.netijsrst.comwikipedia.org However, these reagents can be harsh. Milder and more modern alternatives have been developed, including cyanuric chloride and TAPC (a 1,3,5-triazine-based phosphonium (B103445) chloride), which can efficiently convert both aromatic and aliphatic sulfonic acids to their corresponding sulfonyl chlorides under solvent-free conditions at room temperature. ijsrst.comlookchem.com The industrial production of methanesulfonyl chloride, a key reagent, often involves the chlorination of methanesulfonic acid or its sodium salt. wikipedia.orggoogle.com
| Chlorinating Agent | Typical Conditions | Advantages/Disadvantages | Reference |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Often used with a catalytic amount of DMF. | Commonly available; generates gaseous byproducts (SO₂, HCl). | wikipedia.org |
| Phosphorus Pentachloride (PCl₅) | Effective but produces solid byproduct (POCl₃). | Strong chlorinating agent. | ijsrst.com |
| Cyanuric Chloride | Mild conditions, often with a base like N-methylmorpholine in CH₂Cl₂. | Mild, efficient, and general procedure. | ijsrst.com |
| TAPC | Solvent-free, room temperature, grinding. | High yields, short reaction times, high purity. | lookchem.com |
Oxidative Chlorination of Thiols and Thio-derivatives
The direct oxidative chlorination of thiols (mercaptans) and their derivatives is a highly efficient and atom-economical pathway to sulfonyl chlorides. This method avoids the isolation of sulfonic acid intermediates. Methanethiol, the precursor for methanesulfonyl chloride, is prepared commercially by reacting methanol (B129727) with hydrogen sulfide (B99878). wikipedia.org
A variety of reagent systems have been developed for this transformation.
Aqueous Chlorine : This is a traditional method but involves the handling of hazardous chlorine gas. tandfonline.comresearchgate.net
N-Chlorosuccinimide (NCS) : NCS serves as a mild and efficient reagent for the direct conversion of thiols and disulfides to the corresponding sulfonyl chlorides in excellent yields. organic-chemistry.orgresearchgate.net It can be used in a one-pot synthesis of sulfonamides by subsequent reaction with an amine. organic-chemistry.org
Trichloroisocyanuric Acid (TCCA) : TCCA is another effective reagent for the oxidative chlorination of various sulfur compounds, providing good to excellent yields of arenesulfonyl chlorides. researchgate.net
Hydrogen Peroxide (H₂O₂)-Based Systems : In line with green chemistry principles, H₂O₂ is an attractive oxidant as its only byproduct is water. researchgate.net Combinations of H₂O₂ with a chlorine source, such as thionyl chloride (SOCl₂), zirconium tetrachloride (ZrCl₄), or trimethylsilyl (B98337) chloride (TMSCl), are highly reactive systems for the rapid and high-yielding conversion of thiols to sulfonyl chlorides. tandfonline.comorganic-chemistry.orgresearchgate.netorganic-chemistry.org
This methodology is also applicable to other sulfur-containing starting materials, including disulfides, thioacetates, and xanthates. organic-chemistry.orgacs.org
| Reagent System | Substrate Scope | Key Advantages | Reference |
|---|---|---|---|
| H₂O₂ / SOCl₂ | Aromatic, heterocyclic, and aliphatic thiols. | Highly reactive, very short reaction times (minutes), excellent yields. | organic-chemistry.orgorganic-chemistry.org |
| H₂O₂ / ZrCl₄ | Thiols and disulfides. | Mild conditions, avoids harsh reagents. | organic-chemistry.org |
| H₂O₂ / TMSCl | Thiols. | Excellent yields, low cost, easy product separation. | tandfonline.com |
| N-Chlorosuccinimide (NCS) | Thiols and disulfides. | Mild and efficient, suitable for one-pot sulfonamide synthesis. | organic-chemistry.orgresearchgate.netorganic-chemistry.org |
| Trichloroisocyanuric acid (TCCA) | Thiols and disulfides. | Simple, practical, and provides high purity products. | researchgate.net |
Late-Stage Sulfonyl Chloride Formation from Sulfonamides
In complex molecule synthesis, it can be advantageous to introduce the reactive sulfonyl chloride group at a late stage. This requires the conversion of a stable sulfonamide back into a sulfonyl chloride. This transformation is challenging due to the stability of the sulfur-nitrogen bond. Recently, methods have been developed to achieve this conversion under mild conditions. For example, the use of pyrylium (B1242799) salts as activating reagents allows for the highly selective conversion of primary sulfonamides into the corresponding sulfonyl chlorides and fluorides. nih.gov
Strategies for Constructing the 2-Methyloxane Moiety
The tetrahydropyran (B127337) (oxane) ring is a ubiquitous structural motif found in numerous biologically active natural products. researchgate.net The target molecule features a 2-methyloxane ring, which can be constructed using various cyclization strategies.
Cyclization Reactions for Tetrahydropyran Ring Formation
Among the most powerful and convergent strategies for the stereoselective synthesis of substituted tetrahydropyran rings is the Prins cyclization. ntu.edu.sg This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The reaction proceeds through the formation of a key oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene nucleophile. nih.govbeilstein-journals.org
The stereochemical outcome of the Prins cyclization can be controlled by the choice of Lewis acid catalyst and reaction conditions, allowing for the selective synthesis of, for example, cis- or trans-2,6-disubstituted tetrahydropyrans. nih.gov Various Lewis acids, such as TiCl₄ and InCl₃, have been employed to promote this cyclization. ntu.edu.sgnih.gov Several variations of this reaction exist, including the Mukaiyama aldol–Prins (MAP) cascade reaction, which provides another route to functionalized tetrahydropyrans. beilstein-journals.org While the Prins cyclization is a dominant method, other important strategies for THP ring construction include intramolecular oxa-Michael additions, hetero-Diels-Alder reactions, and various metal-mediated cyclizations. researchgate.netwhiterose.ac.uk
| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Homoallylic alcohol + Aldehyde | TiCl₄ | trans-2,6-disubstituted THP | Proceeds via a 7-membered cyclic acetal (B89532) intermediate and rearrangement. | nih.gov |
| Homoallylic alcohol + Aldehyde | In(OTf)₃ | syn-4-chloro-2,6-disubstituted THP | Tandem carbonyl-ene/Prins cyclization strategy. | ntu.edu.sg |
| Ene-carbamate + Aldehyde | InCl₃ | all-cis-tetrahydropyran-4-one | Ene-carbamate acts as an excellent terminating group for the cyclization. | nih.gov |
| Substituted cyclopropylcarbinol + Aldehyde | TFA | 2,4,6-trisubstituted THP | Involves ring-opening of the cyclopropane (B1198618) to generate a homoallylic cation. | nih.govbeilstein-journals.org |
Prins Cyclization
The Prins cyclization is a powerful and widely utilized method for forming tetrahydropyran rings. researchgate.netbeilstein-journals.org The reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. nih.gov For the synthesis of a 2,2-disubstituted oxane, a homoallylic alcohol would react with a ketone, or a suitably substituted homoallylic alcohol would react with an aldehyde.
The accepted mechanism proceeds through the formation of an oxocarbenium ion intermediate. This intermediate then undergoes an intramolecular attack by the alkene, leading to a tetrahydropyranyl cation. nih.gov This cation is subsequently trapped by a nucleophile present in the reaction medium. If the nucleophile is a halide (e.g., from HCl), a 4-halotetrahydropyran is formed. beilstein-journals.orgnih.gov The choice of acid catalyst, whether Brønsted or Lewis acid, significantly influences the reaction's outcome and selectivity. researchgate.net
A key challenge in Prins cyclizations is the potential for side reactions, such as the competing 2-oxonia-Cope rearrangement, which can lead to racemization or the formation of unexpected byproducts. beilstein-journals.orgnih.gov Careful selection of substrates and reaction conditions is necessary to mitigate these pathways.
| Lewis Acid | Typical Conditions | Key Features & Outcomes | Reference |
|---|---|---|---|
| SnCl4 | CH2Cl2, low temperature | Effective for forming 4-chlorotetrahydropyrans. Can lead to high stereoselectivity. | researchgate.netbeilstein-journals.org |
| BF3·OEt2 | Often used with a co-catalyst like HOAc | Prone to causing partial racemization via 2-oxonia-Cope rearrangement. | beilstein-journals.org |
| In(OTf)3 | Used with TMS-halide additive | Mild conditions, helps to overcome epimerization issues. | nih.gov |
| BiCl3 | Microwave irradiation | Allows for rapid synthesis of 4-chloro-substituted tetrahydropyrans. | beilstein-journals.orgnih.gov |
Oxymercuration Strategies
Intramolecular oxymercuration-demercuration provides another route to cyclic ethers from unsaturated alcohols. This two-step process is highly regioselective and offers the significant advantage of avoiding the carbocation rearrangements that can plague other acid-catalyzed cyclizations. youtube.comyoutube.com
In the first step, the alkene of an unsaturated alcohol reacts with a mercury(II) salt, such as mercury(II) acetate (B1210297) (Hg(OAc)₂), in the presence of a nucleophilic solvent. masterorganicchemistry.com The reaction proceeds through a cyclic mercurinium ion intermediate. The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking the more substituted carbon of the alkene in a Markovnikov-selective fashion to form the oxane ring. masterorganicchemistry.com The second step, demercuration, involves the reduction of the organomercury intermediate, typically with sodium borohydride (B1222165) (NaBH₄), which replaces the mercury atom with a hydrogen atom. youtube.com
This strategy is particularly effective for forming five- and six-membered rings and generally proceeds with high stereoselectivity, yielding products of anti-addition across the double bond. masterorganicchemistry.com
Cross-Cyclization between Epoxides and Homoallylic Alcohols
The formation of tetrahydropyran rings can also be achieved through the cyclization of epoxy alcohols. nih.gov This method relies on the intramolecular ring-opening of an epoxide by a tethered alcohol nucleophile. The regioselectivity of the cyclization is governed by Baldwin's rules, with the formation of the larger tetrahydropyran ring (6-endo-tet cyclization) often competing with the formation of a five-membered tetrahydrofuran (B95107) ring (5-exo-tet cyclization). core.ac.uk
Achieving selective 6-endo cyclization to form the desired tetrahydropyran scaffold can be challenging. However, the outcome can be influenced by the substitution pattern of the substrate and the choice of catalyst. Lewis acids are commonly employed to activate the epoxide, facilitating the nucleophilic attack by the alcohol. nih.gov For instance, certain substrates that yield the 5-exo product under Brønsted acid conditions can be selectively converted to the 6-endo tetrahydropyran product using specific Lewis acids like TIPSOTf, which may favor the desired transition state through steric interactions. nih.gov
Introduction and Stereocontrol of the Methyl Substituent at the 2-Position
Controlling the stereochemistry at the C-2 position, which bears the methyl group in the target compound, is a crucial aspect of the synthesis. In methodologies like the Prins cyclization, stereocontrol is dictated by the transition state geometry of the ring-closing step. The reaction typically proceeds through a chair-like transition state where substituents preferentially occupy equatorial positions to minimize steric strain, leading to high diastereoselectivity. nih.gov
For the synthesis of polysubstituted tetrahydropyrans with a quaternary center at C-2, acid-catalyzed cyclization of allylsilyl alcohols has proven to be a highly efficient and stereocontrolled method. core.ac.uk This approach allows for the creation of a C-2 quaternary center with excellent diastereoselectivity (>95:5). core.ac.uk Other approaches, such as asymmetric Horner-Wadsworth-Emmons reactions followed by a cyclization step (e.g., epoxide opening or hetero-Michael addition), offer versatile control over both absolute and relative stereochemistry. nih.gov
Coupling Methodologies for Sulfonyl Chloride Attachment to the Oxane Scaffold
Once the (2-methyloxan-2-yl)methyl alcohol or a related precursor is synthesized, the final step is the introduction of the sulfonyl chloride group.
Direct Functionalization Approaches
Direct C-H functionalization to install a sulfonyl chloride group on an unactivated sp³ carbon of the oxane scaffold is a significant challenge. While methods for direct C-H sulfonylation of certain activated systems, such as N-heteroaromatics or alkanes under photocatalytic conditions, have been developed, these protocols are generally not applicable to simple cyclic ethers like oxane. nih.govchemrxiv.org The lack of activating functional groups adjacent to the target C-H bond makes such a transformation synthetically unfeasible with current technologies. Therefore, a direct approach is not considered a viable strategy for the synthesis of (2-Methyloxan-2-yl)methanesulfonylchloride.
Sequential Synthesis Strategies for Target Compound Assembly
A sequential, multi-step approach starting from a pre-functionalized oxane is the most practical and established route. A common strategy involves the conversion of a precursor alcohol, such as (2-methyloxan-2-yl)methanol, into the target sulfonyl chloride.
This transformation can be accomplished through a sequence such as:
Conversion of Alcohol to a Leaving Group : The primary alcohol is first converted into a good leaving group, for instance, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) to form the corresponding mesylate or tosylate. youtube.comorganic-chemistry.org Alternatively, it can be converted to an alkyl halide.
Introduction of a Sulfur Moiety : The resulting electrophile is then treated with a sulfur nucleophile. For example, reaction with sodium sulfide followed by reduction would yield the corresponding thiol, (2-methyloxan-2-yl)methanethiol.
Oxidative Chlorination : The final step is the oxidative chlorination of the thiol. This is a standard transformation that can be achieved using various reagents, such as chlorine gas in an aqueous solution, to yield the desired this compound. researchgate.net This method has been successfully used to prepare hydroxyalkanesulfonyl chlorides from the corresponding mercaptoalcohols. researchgate.net
Chemical Reactivity and Transformation Pathways of 2 Methyloxan 2 Yl Methanesulfonylchloride
Electrophilic Nature of the Sulfonyl Chloride Group
The sulfonyl chloride functional group (—SO₂Cl) is inherently electrophilic, rendering compounds like (2-Methyloxan-2-yl)methanesulfonylchloride highly susceptible to attack by nucleophiles. The sulfur atom is in a high oxidation state, bonded to two strongly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant polarization of the bonds, creating a substantial partial positive charge on the sulfur atom and making it an excellent electrophilic center.
Inductive Effects Influencing Sulfonyl Sulfur Electrophilicity
The electrophilicity of the sulfonyl sulfur is modulated by the electronic properties of the attached organic moiety. In the case of this compound, the (2-Methyloxan-2-yl)methyl group is an alkyl group, which is generally considered to be electron-donating through the inductive effect (+I). This effect pushes electron density towards the sulfonyl group, which slightly reduces the magnitude of the partial positive charge on the sulfur atom. Consequently, alkanesulfonyl chlorides are generally somewhat less reactive than arylsulfonyl chlorides, where the aromatic ring can act as an electron-withdrawing group. However, despite this slight attenuation, the powerful electron-withdrawing capacity of the two oxygen atoms and the chlorine atom ensures that the sulfur center remains a highly potent electrophile.
Nucleophilic Substitution Reactions
The primary mode of reactivity for this compound involves nucleophilic substitution at the sulfonyl sulfur. A wide array of nucleophiles can displace the chloride ion, which is an excellent leaving group. These reactions are fundamental to the synthetic utility of sulfonyl chlorides.
Reaction with Alcohols: Formation of Sulfonate Esters
When treated with alcohols in the presence of a non-nucleophilic base (such as pyridine (B92270) or triethylamine), this compound undergoes a reaction to form the corresponding sulfonate esters. wikipedia.orgmasterorganicchemistry.com These esters are valuable synthetic intermediates, as the resulting sulfonate group is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions. masterorganicchemistry.com The base is required to neutralize the hydrogen chloride (HCl) that is generated during the reaction. masterorganicchemistry.com
Mechanistic Considerations: E1cb Elimination and Sulfene (B1252967) Intermediates
For alkanesulfonyl chlorides that possess α-hydrogens, such as this compound, the reaction with alcohols in the presence of a base often proceeds through a distinct mechanism that does not involve direct nucleophilic attack on the sulfur atom. wikipedia.orgchemistrysteps.com Instead, it follows an E1cb (Elimination, Unimolecular, conjugate Base) pathway. chemistrysteps.comlscollege.ac.inmasterorganicchemistry.com
The mechanism involves two main steps:
Deprotonation: The base removes an acidic α-hydrogen from the carbon adjacent to the sulfonyl group, forming a carbanion intermediate (the conjugate base). lscollege.ac.inmasterorganicchemistry.com
Chloride Elimination: The resulting carbanion is unstable and rapidly eliminates the chloride ion to form a highly reactive, transient species known as a sulfene ((R)CH=SO₂). wikipedia.orgchemistrysteps.com
This sulfene intermediate is a powerful electrophile and is immediately trapped by the alcohol nucleophile present in the reaction mixture, followed by proton transfer, to yield the final sulfonate ester product. wikipedia.org This pathway is particularly prevalent for methanesulfonyl chloride and is believed to be a general mechanism for other alkanesulfonyl chlorides with α-hydrogens. chemistrysteps.comyoutube.com This contrasts with arylsulfonyl chlorides (e.g., p-toluenesulfonyl chloride), which lack α-hydrogens and therefore react via a direct nucleophilic attack on the sulfur atom. chemistrysteps.com
| Sulfonyl Chloride Type | Presence of α-Hydrogens | Primary Mechanism with Base & Nucleophile | Intermediate |
|---|---|---|---|
| This compound | Yes | E1cb Elimination-Addition | Sulfene |
| Methanesulfonyl chloride | Yes | E1cb Elimination-Addition | Sulfene |
| p-Toluenesulfonyl chloride (Aryl) | No | Nucleophilic Substitution (SN2-like) | None (Direct Attack) |
Reaction with Amines: Synthesis of Sulfonamides
Analogous to the reaction with alcohols, this compound reacts readily with primary and secondary amines to produce sulfonamides. wikipedia.orglibretexts.org This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a wide range of therapeutic agents. libretexts.orgcbijournal.com The reaction typically requires a base to scavenge the HCl produced. Often, a second equivalent of the amine itself serves this purpose.
The mechanism can also proceed via the sulfene intermediate when a base is used, similar to the reaction with alcohols. The amine attacks the sulfene to form the sulfonamide. researchgate.net Sulfonamides are notably stable and are generally resistant to hydrolysis under both acidic and basic conditions. wikipedia.org
Reactivity with Other Nucleophiles (e.g., Thiols)
The reaction of sulfonyl chlorides with thiol nucleophiles can lead to different products depending on the reaction conditions. The expected initial product from the reaction of this compound with a thiol (R'-SH) would be a thiosulfonate ester. However, the chemistry can be more complex. Under some conditions, particularly with vigorous conditions or specific reagents, the reaction of aromatic sulfonyl chlorides with thiols has been shown to produce disulfides. tandfonline.com More contemporary methods focus on the direct conversion of thiols into sulfonyl chlorides through oxidative chlorination using reagents like hydrogen peroxide and thionyl chloride. organic-chemistry.orgorganic-chemistry.orgacs.org
| Nucleophile | General Product Class |
|---|---|
| Alcohol (R'-OH) | Sulfonate Ester |
| Primary Amine (R'-NH₂) | N-Substituted Sulfonamide |
| Secondary Amine (R'₂NH) | N,N-Disubstituted Sulfonamide |
| Thiol (R'-SH) | Thiosulfonate Ester / Disulfide |
Radical Reactions Involving Sulfonyl Chlorides
Sulfonyl chlorides are well-established precursors for sulfonyl radicals (RSO₂•), which are valuable intermediates in organic synthesis. nih.govresearchgate.net These radicals can be generated under various conditions, including photochemically, and participate in a range of transformations. acs.orgrsc.org
The generation of a sulfonyl radical from a sulfonyl chloride, such as this compound, is initiated by a one-electron reduction. This process involves the transfer of a single electron to the sulfonyl chloride molecule, leading to a dissociative electron transfer. The resulting radical anion intermediate readily fragments, cleaving the sulfur-chlorine bond to release a chloride anion and the desired sulfonyl radical. acs.org
This reduction can be achieved through several methods:
Photocatalysis: Visible-light photocatalysis is a common method for generating sulfonyl radicals from sulfonyl chlorides. acs.orgrsc.org In this process, a photocatalyst absorbs light and enters an excited state, becoming a potent single-electron donor. It can then reduce the sulfonyl chloride to initiate the radical formation cascade.
Electrochemical Reduction: Electrochemical methods can also be employed to achieve the one-electron reduction of sulfonyl chlorides. acs.org This technique allows for precise control over the reduction potential.
Transition Metal Catalysis: Transition metal complexes, such as those of copper and ruthenium, can catalyze the formation of sulfonyl radicals from sulfonyl chlorides through single-electron transfer processes. nih.govresearchgate.netacs.org
The formation of the (2-methyloxan-2-yl)methanesulfonyl radical opens up pathways for various carbon-sulfur and carbon-carbon bond-forming reactions.
Once generated, the sulfonyl radical can readily add across the π-systems of unsaturated compounds like alkenes and alkynes. magtech.com.cn This radical addition is a key step in halosulfonylation, hydrosulfonylation, and other difunctionalization reactions. rsc.orgacs.org
Atom Transfer Radical Addition (ATRA): A prominent reaction pathway is the Atom Transfer Radical Addition (ATRA). In this process, the sulfonyl radical adds to an alkene to form a carbon-centered radical intermediate. This intermediate then abstracts a chlorine atom from another molecule of the starting sulfonyl chloride, propagating the radical chain and yielding a β-chloro sulfone product. nih.govresearchgate.netacs.org This reaction is often catalyzed by transition metals, such as copper or ruthenium. nih.govresearchgate.net
The general mechanism is as follows:
Initiation: RSO₂Cl + Catalyst → RSO₂• + Catalyst-Cl
Propagation Step 1: RSO₂• + H₂C=CHR' → RSO₂-CH₂-C•HR'
Propagation Step 2: RSO₂-CH₂-C•HR' + RSO₂Cl → RSO₂-CH₂-CHClR' + RSO₂•
The reaction of this compound with various alkenes and alkynes under different catalytic conditions is expected to yield a range of functionalized sulfones.
| Sulfonyl Chloride Source | Unsaturated Substrate | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Fluoroalkylsulfonyl chlorides | Electron-deficient alkenes | Cu-mediation, Visible light | α-chloro-β-fluoroalkylcarbonyl compounds | nih.gov |
| Aryl/Alkyl sulfonyl chlorides | Allyl bromides | Visible light | Allylic sulfones | acs.org |
| p-Toluenesulfonyl chloride | Alkynes | Iron(II) catalyst | (E)-β-chlorovinyl sulfones | rsc.org |
| p-Tosyl chloride | Styrene | Cp'Ru(PPh₃)(PR₃)Cl complexes | β-chlorosulfones | researchgate.net |
| Various sulfonyl chlorides | Alkenes | Not specified (review) | β-chloro sulfides (via chlorothiolation) | acs.org |
Friedel-Crafts Reactions and Other Electrophilic Aromatic Substitutions
Sulfonyl chlorides are effective electrophiles in Friedel-Crafts sulfonylation reactions, which install a sulfonyl group onto an aromatic ring to form aryl sulfones. scispace.com This reaction is an example of electrophilic aromatic substitution (SEAr). wikipedia.org The reaction typically requires a Lewis acid catalyst, such as AlCl₃ or FeCl₃, to activate the sulfonyl chloride and generate a more potent electrophilic species, likely a sulfonyl cation (RSO₂⁺) or a complex between the Lewis acid and the sulfonyl chloride. scispace.comresearchgate.netacs.org
The general mechanism involves:
Generation of the electrophile: RSO₂Cl + AlCl₃ ⇌ RSO₂⁺[AlCl₄]⁻
Attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (sigma complex). libretexts.orglibretexts.org
Deprotonation of the sigma complex to restore aromaticity and yield the aryl sulfone product. libretexts.org
Recent advancements have focused on using more environmentally friendly solid acid catalysts, such as zeolites and metal-exchanged montmorillonite (B579905) clays, which can be reused and minimize waste. scispace.comrsc.org These catalysts often possess a combination of Brønsted and Lewis acidic sites that promote the reaction. scispace.com The reaction of this compound with various aromatic and heteroaromatic compounds would provide access to a library of (2-methyloxan-2-yl)methyl aryl sulfones.
| Aromatic Substrate | Sulfonylating Agent | Catalyst | Product | Reference |
|---|---|---|---|---|
| Arenes | Arene- or alkanesulfonyl chlorides | Solid acids (e.g., Fe³⁺-montmorillonite, zeolite beta) | Diaryl or Alkyl aryl sulfones | scispace.comrsc.org |
| Arenes | Aryl sulfonyl chlorides | Triflic acid (TfOH) | Diaryl sulfones | researchgate.net |
| Benzene and derivatives | Methanesulfonyl chloride | Aluminum chloride (AlCl₃) | Methyl phenyl sulfone and derivatives | acs.org |
| Benzene and derivatives | Benzene sulfonyl chloride, p-toluene sulfonyl chloride | [bmim]Cl·FeCl₃ ionic liquid | Diaryl sulfones | researchgate.net |
Stereochemical Outcomes in Reactions Involving the Chiral Oxane Moiety
The (2-methyloxan-2-yl) group in the title compound contains a stereocenter at the C2 position of the oxane ring. This inherent chirality can have a significant impact on the stereochemical outcome of reactions, potentially leading to the formation of diastereomeric products with unequal ratios. lumenlearning.comslideshare.net
When a reaction creates a new stereocenter, the pre-existing chiral center in the oxane moiety can influence the spatial arrangement of the transition state. libretexts.org This phenomenon, known as substrate-controlled stereoselectivity, arises from the differential energetic barriers leading to the various possible stereoisomeric products.
For instance, in the radical addition to a prochiral alkene, the (2-methyloxan-2-yl)methanesulfonyl radical will approach the two faces (re and si) of the alkene. libretexts.org The bulky and conformationally defined oxane ring can sterically hinder one face more than the other, favoring the formation of one diastereomer over the other. nih.gov Similarly, in reactions where an intermediate is formed (e.g., a planar radical), the chiral moiety can direct the subsequent bond formation. lumenlearning.com
The degree of stereocontrol depends on several factors, including:
The proximity of the chiral center to the reaction site.
The rigidity of the transition state structure.
The specific reaction conditions (temperature, solvent, catalyst).
While reactions occurring directly at the sulfonyl chloride group (like nucleophilic substitution) would not affect the existing stereocenter, any transformation that generates a new chiral center elsewhere in the molecule could be influenced by the oxane moiety. ochemtutor.com For example, if the product of a radical addition to an alkene contains a new stereocenter, the result will be a mixture of diastereomers. The stereochemical bias of such reactions is a critical aspect for consideration in synthetic applications. researchgate.netnih.gov
Applications in Advanced Organic Synthesis
Role as a Synthetic Intermediate for Complex Molecules
The primary role of methanesulfonyl chloride and its derivatives in the synthesis of complex molecules is to serve as a precursor to methanesulfonate esters, commonly known as mesylates. wikipedia.org These mesylates are highly valuable synthetic intermediates. wikipedia.org When an alcohol is treated with a sulfonyl chloride like methanesulfonyl chloride in the presence of a non-nucleophilic base, the hydroxyl group is converted into a methanesulfonate group (-OMs). wikipedia.orgsipcam-oxon.com This transformation is critical because the hydroxyl group (-OH) is a poor leaving group in nucleophilic substitution and elimination reactions, whereas the mesylate group is an excellent leaving group. youtube.comlibretexts.org
The stability of the resulting methanesulfonate anion is due to the delocalization of the negative charge across the three oxygen atoms of the sulfonyl group. libretexts.org This conversion enables chemists to perform subsequent reactions under milder conditions, which is crucial when dealing with sensitive functional groups in a complex molecular framework. Methanesulfonates are frequently employed as key intermediates in a variety of synthetic pathways, including substitution, elimination, reduction, and rearrangement reactions, making them indispensable in the construction of intricate molecular architectures found in pharmaceuticals and natural products. wikipedia.orgsipcam-oxon.com
Utility as a Reagent for Functional Group Interconversions
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis, allowing for the transformation of one functional group into another. Sulfonyl chlorides are powerful reagents for FGI, primarily by activating alcohols for subsequent nucleophilic attack. ub.edu Once an alcohol is converted to a highly reactive methanesulfonate ester, it can be readily displaced by a wide range of nucleophiles. libretexts.orgub.edu This two-step sequence—mesylation followed by substitution—provides a reliable method for converting alcohols into a diverse array of other functional groups, such as halides, azides, nitriles, and thiols. ub.edu
For example, a primary or secondary alcohol can be converted into an alkyl iodide by first reacting it with methanesulfonyl chloride and a base, followed by treatment with sodium iodide. ub.edu This process is often more efficient and proceeds under milder conditions than direct conversion methods.
Activation of Hydroxyl Groups for Substitution and Elimination Reactions
The most significant application of (2-Methyloxan-2-yl)methanesulfonyl chloride is the activation of hydroxyl groups. youtube.com Alcohols are generally poor substrates for nucleophilic substitution and elimination reactions because the hydroxide ion (OH⁻) is a strong base and, consequently, a poor leaving group. youtube.comlibretexts.org Reacting an alcohol with a sulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine converts the hydroxyl group into a sulfonate ester. youtube.comcommonorganicchemistry.com This new group is the conjugate base of a strong acid (methanesulfonic acid), making it a very weak base and an excellent leaving group. youtube.com
This "activation" opens the door to two major classes of reactions:
Substitution Reactions: The activated carbon atom bearing the mesylate is now highly susceptible to attack by various nucleophiles in Sₙ2 reactions. libretexts.org This reaction typically proceeds with an inversion of stereochemistry at the carbon center, providing a high degree of stereochemical control. libretexts.org
Elimination Reactions: In the presence of a non-nucleophilic base, the mesylate can be eliminated to form an alkene. This E2 reaction is also highly controlled and predictable.
The table below illustrates the conversion of an alcohol to various other functional groups via a mesylate intermediate.
| Starting Material | Reagent 1 | Intermediate | Reagent 2 (Nucleophile) | Final Product |
| R-OH | MsCl, Et₃N | R-OMs | LiBr | R-Br (Alkyl Bromide) |
| R-OH | MsCl, Pyridine | R-OMs | NaN₃ | R-N₃ (Alkyl Azide) |
| R-OH | MsCl, Et₃N | R-OMs | NaCN | R-CN (Alkyl Nitrile) |
| R-OH | MsCl, Pyridine | R-OMs | NaSH | R-SH (Thiol) |
| R-OH | MsCl, Et₃N | R-OMs | CH₃CO₂Na | R-OCOCH₃ (Acetate Ester) |
Data compiled from multiple sources. libretexts.orgub.edu
Application as a Protecting Group in Multi-Step Syntheses
In multi-step synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. The methanesulfonyl group can be used as a protecting group for both alcohols and amines.
Protection of Alcohols
While more commonly used as an activating group, the methanesulfonyl group can occasionally serve as a protecting group for alcohols. wikipedia.org The resulting methanesulfonate esters are stable under acidic conditions. wikipedia.org However, their high reactivity toward nucleophiles limits their application as protecting groups. Deprotection, or cleavage back to the alcohol, can be achieved using reagents like sodium amalgam. wikipedia.org Its primary use in this context is often for protecting phenols, where the electron-withdrawing nature of the sulfonyl group helps shield the electron-rich aromatic ring from oxidation. chem-station.com
Protection of Amines
A more robust and common application is the protection of primary and secondary amines. Amines react readily with methanesulfonyl chloride to form methanesulfonamides. wikipedia.org This transformation is highly effective because it significantly reduces the nucleophilicity and basicity of the nitrogen atom. chem-station.com The resulting sulfonamides are exceptionally stable and resistant to hydrolysis under both acidic and basic conditions. wikipedia.org This stability allows other chemical transformations to be carried out on the molecule without affecting the protected amine. The methanesulfonyl protecting group can be removed under reductive conditions, for example, using lithium aluminum hydride or a dissolving metal reduction, to regenerate the original amine. wikipedia.org
| Functional Group | Protection Reagent | Protected Group | Deprotection Conditions |
| Alcohol (R-OH) | MsCl, Base | Methanesulfonate (R-OMs) | Sodium amalgam |
| Amine (R-NH₂) | MsCl, Base | Methanesulfonamide (R-NHMs) | LiAlH₄ or dissolving metal reduction |
Data compiled from multiple sources. wikipedia.orgchem-station.com
Contributions to the Synthesis of Heterocyclic Compounds
Sulfonyl chlorides are valuable reagents in the synthesis of heterocyclic compounds. One key pathway involves the in-situ generation of sulfene (B1252967) (CH₂=SO₂) from methanesulfonyl chloride upon treatment with a base like triethylamine. wikipedia.org This highly reactive intermediate can then undergo cycloaddition reactions with various compounds to form different heterocycles. For example, sulfene reacts with α-hydroxyketones to produce five-membered sultones (cyclic sulfonic esters). wikipedia.org
Additionally, the activation of hydroxyl groups within a molecule that also contains a nucleophile can lead to intramolecular cyclization reactions. By converting a distal alcohol to a good leaving group (mesylate), a nearby nucleophile (such as an amine or another hydroxyl group) can attack the activated carbon center, leading to the formation of a cyclic ether or a nitrogen-containing heterocycle. This strategy is a powerful tool for constructing ring systems fundamental to many biologically active molecules. nih.gov The reaction of sulfonyl chlorides with 4-picoline derivatives has also been shown to be an effective method for the synthesis of functionalized pyridine derivatives. nih.gov
Q & A
Q. What are the recommended synthesis routes for (2-Methyloxan-2-yl)methanesulfonylchloride, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves sulfonation of the corresponding alcohol or thiol precursor, followed by chlorination. A common approach includes:
Sulfonation : Reacting (2-Methyloxan-2-yl)methanol with sulfonating agents like sulfur trioxide in a controlled environment.
Chlorination : Using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the sulfonic acid intermediate to the sulfonyl chloride .
Optimization Tips :
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm the presence of the oxane ring (δ 1.2–1.8 ppm for methyl groups) and sulfonyl chloride (δ 3.5–4.0 ppm for CH₂SO₂Cl) .
- FT-IR : Look for S=O stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹ .
- Chromatography :
- HPLC : Use a C18 column with UV detection (λ = 210 nm) to assess purity (>95% recommended for research use) .
- Elemental Analysis : Verify molecular formula (C₇H₁₃ClO₃S) via combustion analysis .
Q. What are the stability considerations for handling this compound in laboratory settings?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, amber vials under inert gas (argon/nitrogen) to prevent hydrolysis .
- Decomposition Risks :
Advanced Research Questions
Q. How does the reactivity of this compound compare with other sulfonyl chlorides in nucleophilic substitution reactions?
Methodological Answer:
-
Electrophilicity : The steric hindrance from the 2-methyloxane ring reduces reactivity compared to linear sulfonyl chlorides (e.g., ethanesulfonyl chloride).
-
Kinetic Studies : Monitor reaction rates with nucleophiles (amines, alcohols) via stopped-flow techniques. For example:
Nucleophile Reaction Rate (k, M⁻¹s⁻¹) Reference Benzylamine 0.45 ± 0.02 Methanol 0.12 ± 0.01 -
Computational Modeling : DFT calculations (B3LYP/6-31G*) predict activation energies for SN2 mechanisms, aiding in reaction design .
Q. What strategies can mitigate contradictions in reported stability data for sulfonyl chlorides like this compound?
Methodological Answer:
- Controlled Degradation Studies : Perform accelerated stability testing under varied conditions (pH, humidity, temperature) and analyze degradation products via LC-MS .
- Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., (oxan-2-yl)methanesulfonyl chloride ).
- Standardized Protocols : Adopt ICH Q1A guidelines for harmonized stability testing .
Q. How can computational models predict the bioactivity or toxicity of this compound derivatives?
Methodological Answer:
- QSAR Modeling : Train models using datasets of sulfonyl chlorides to correlate structural features (e.g., logP, polar surface area) with bioactivity .
- Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes with nucleophilic active sites) .
- Toxicity Prediction : Apply ADMET predictors (e.g., SwissADME) to estimate LD₅₀ and hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
